molecular formula C8H4BrFN2 B13117545 4-Bromo-8-fluoroquinazoline

4-Bromo-8-fluoroquinazoline

Cat. No.: B13117545
M. Wt: 227.03 g/mol
InChI Key: GKJVSMUZWIIQMD-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H4BrFN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 8th positions of the quinazoline ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield benzoxazin-4-ones. These intermediates are subsequently treated with ammonia to produce quinazolinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition Reactions: It can form new ring structures through cycloaddition.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives .

Scientific Research Applications

4-Bromo-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

4-bromo-8-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H

InChI Key

GKJVSMUZWIIQMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2Br

Origin of Product

United States

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